

# An In-depth Technical Guide to Levofloxacin N-oxide: Discovery and History

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## Compound of Interest

Compound Name: Levofloxacin N-oxide

Cat. No.: B193974

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## Introduction

**Levofloxacin N-oxide** is primarily recognized as a major metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. It is also known to be a degradation product of Levofloxacin, forming upon exposure to daylight or hydrogen peroxide.[1][2][3] While considered pharmacologically inactive, the characterization and synthesis of **Levofloxacin N-oxide** are crucial for understanding the metabolism and stability of the parent drug, Levofloxacin. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to **Levofloxacin N-oxide**.

## Discovery and History

The discovery of **Levofloxacin N-oxide** is intrinsically linked to the development and metabolic studies of its parent compound, Levofloxacin. Levofloxacin, the S-(-) isomer of ofloxacin, was synthesized and developed by scientists at Daiichi Seiyaku and first received marketing approval in Japan in 1993.[4] Subsequent pharmacokinetic studies in humans identified two primary metabolites: desmethyl-levofloxacin and **Levofloxacin N-oxide**. [5] These metabolites are formed in very small amounts, with less than 5% of an administered dose of Levofloxacin being recovered in the urine as these forms, indicating that Levofloxacin undergoes limited metabolism in humans. The enzymes responsible for the N-oxidation of Levofloxacin have not been definitively identified. Initially identified as a metabolite, **Levofloxacin N-oxide** was also later characterized as a photodegradation product of Levofloxacin.

## Physicochemical Properties

A summary of the key physicochemical properties of **Levofloxacin N-oxide** is presented in the table below.

Property	Value	Reference
Chemical Formula	C <sub>18</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>5</sub>	
Molecular Weight	377.37 g/mol	
CAS Number	117678-38-3	
Appearance	Solid	
Melting Point	>146°C (decomposes)	
Solubility	DMSO: slightly soluble, Methanol: slightly soluble (sonicated)	
InChI Key	MVLAUMUQGRQERL- JTQLQIEISA-N	
SMILES	<chem>C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC--INVALID-LINK--(C)[O-])F)C(=O)O</chem>	

## Pharmacokinetics and Metabolism

**Levofloxacin N-oxide** is a minor metabolite of Levofloxacin and is considered to have no relevant pharmacological activity. The majority of an administered dose of Levofloxacin is excreted unchanged in the urine.

Pharmacokinetic Parameter (of Levofloxacin)	Value	Reference
Bioavailability	~99% (oral)	
Protein Binding	24-38%	
Metabolism	Limited (<5% recovered as desmethyl and N-oxide metabolites)	
Elimination Half-life	6-8 hours	
Excretion	Primarily renal (>87% as unchanged drug in urine)	

## Experimental Protocols

### Synthesis of Levofloxacin N-oxide

A patented method for the preparation of **Levofloxacin N-oxide** is as follows:

Materials:

- Levofloxacin
- 0.1 mol/L Hydrochloric acid solution
- 30% (mass concentration) Hydrogen peroxide solution

Procedure:

- Mix Levofloxacin and 0.1 mol/L hydrochloric acid solution in a proportion of 0.03 mol : 500 ml.
- Dissolve the mixture at a temperature between 80 and 100°C.
- Cool the solution to a temperature between 60 and 80°C.

- Add 100 ml of 30% hydrogen peroxide solution in three portions.
- Allow the reaction to proceed for 3 to 5 hours after each addition.
- After the reaction is complete, dry the reaction solution by distillation.
- Recrystallize the residue from water to obtain **Levofloxacin N-oxide**.

This method is reported to have a yield of 88.7% and a product purity of over 99.5%.

## Genotoxicity Assessment of Levofloxacin N-oxide

A study investigating the genotoxicity of **Levofloxacin N-oxide** employed the following in vitro assays:

### 1. Mouse Lymphoma Assay (MLA)

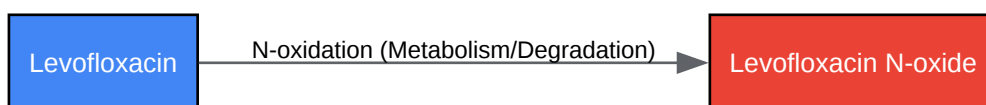
- Cell Line: L5178Y TK+/- mouse lymphoma cells.
- Procedure:
  - Cells were exposed to **Levofloxacin N-oxide** at concentrations of 1.25 mg/mL and 0.625 mg/mL for 4 hours, both with and without a metabolic activation system (S9 mix).
  - Following exposure, cells were washed and cultured for a 2-day expression period to allow for the expression of any TK-/- mutations.
  - Cells were then plated in 96-well plates in both normal medium and medium containing trifluorothymidine (TFT) to select for TK-/- mutants.
  - After 10-14 days of incubation, colonies were counted to determine the mutant frequency.
- Results: **Levofloxacin N-oxide** was not found to be mutagenic in the MLA test.

### 2. Chromosome Aberration Assay

- Cell Line: Chinese Hamster Lung (CHL) cells.
- Procedure:

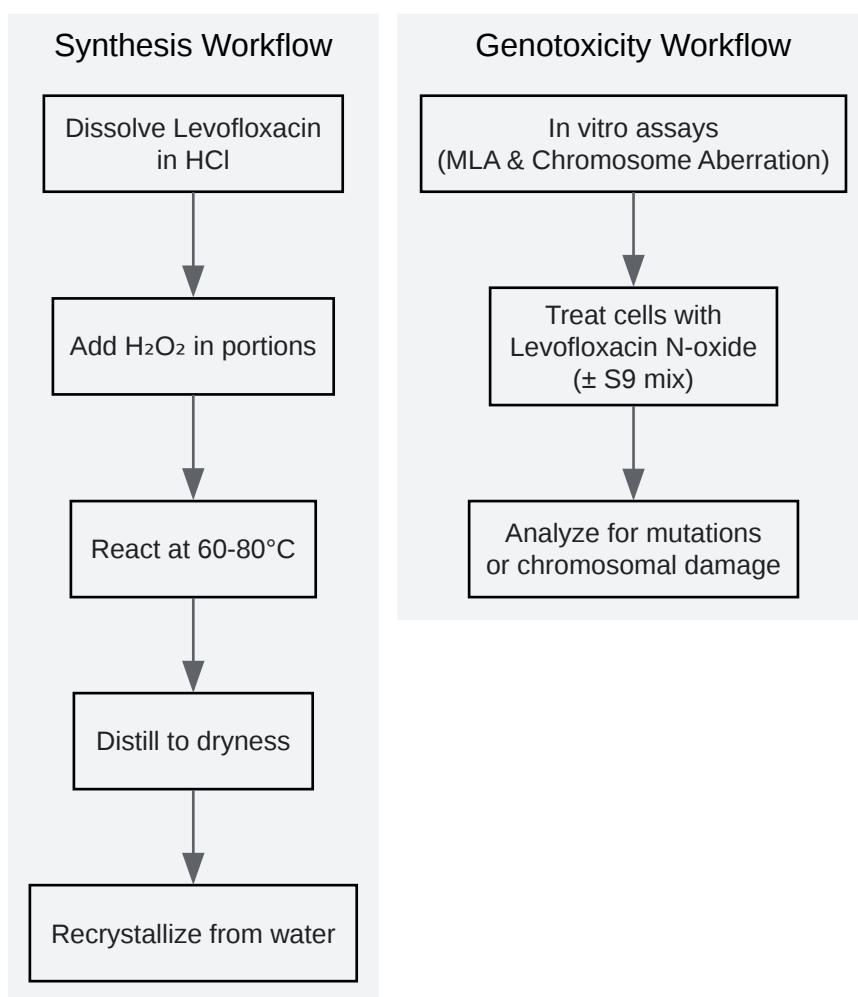
- CHL cells were treated with **Levofloxacin N-oxide** at concentrations of 1, 0.5, and 0.25 mg/mL for 6 hours in the absence of S9 mix, and for 6 hours in the presence of S9 mix.
- Colcemid was added for the final 2 hours of culture to arrest cells in metaphase.
- Cells were harvested, treated with a hypotonic solution, and fixed.
- Chromosome preparations were made on glass slides and stained with Giemsa.
- Metaphase cells were analyzed for structural and numerical chromosome aberrations.
- Results: A statistically significant increase in structural chromosome aberrations was observed at the highest concentration (1 mg/mL) in the presence of the S9 mix. However, based on the overall results of both assays, the study concluded that **Levofloxacin N-oxide** could be controlled as a non-genotoxic impurity.

## Visualizations



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Caption: Metabolic conversion of Levofloxacin.



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Caption: Key experimental workflows.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Levofloxacin N-oxide: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193974#discovery-and-history-of-levofloxacin-n-oxide]

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